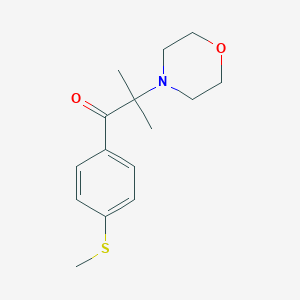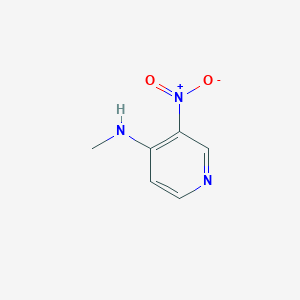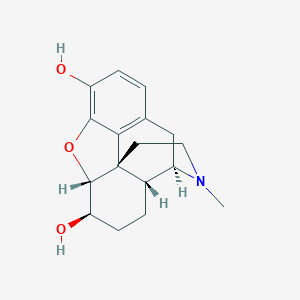
2-Methyl-4'-(methylthio)-2-morpholinopropiophenone
Übersicht
Beschreibung
2-Methyl-4’-(methylthio)-2-Morpholinopropiophenone is an organic compound with the molecular formula C15H21NO2S and a molecular weight of 279.40 g/mol . It is also known by several synonyms, including α-Methyl-4-(methylmercapto)-α-morpholinopropiophenone and 2-Methyl-1-[4-(methylthio)phenyl]-2-(4-morpholinyl)-1-propanone . This compound is characterized by its morpholine ring and a methylthio group attached to the phenyl ring, making it a unique structure in organic chemistry.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-Methyl-4'-(Methylthio)-2-Morpholinopropiophenon beinhaltet typischerweise die Reaktion von 4-(Methylthio)benzaldehyd mit Morpholin und einem Methylierungsmittel. Die Reaktionsbedingungen umfassen oft die Verwendung eines Lösungsmittels wie Ethanol oder Methanol und einen Katalysator, um die Reaktion zu erleichtern. Der Prozess kann das Erhitzen der Reaktionsmischung auf eine bestimmte Temperatur beinhalten, um eine vollständige Umwandlung der Reaktanten in das gewünschte Produkt zu gewährleisten .
Industrielle Produktionsmethoden
In industrieller Umgebung kann die Produktion von 2-Methyl-4'-(Methylthio)-2-Morpholinopropiophenon großtechnische Batch- oder kontinuierliche Verfahren umfassen. Die Verwendung von automatisierten Reaktoren und die präzise Steuerung von Reaktionsparametern wie Temperatur, Druck und Reaktantenkonzentrationen gewährleisten eine hohe Ausbeute und Reinheit des Endprodukts. Die Verbindung wird dann durch Techniken wie Umkristallisation oder Chromatographie gereinigt .
Analyse Chemischer Reaktionen
Arten von Reaktionen
2-Methyl-4'-(Methylthio)-2-Morpholinopropiophenon unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Methylthiogruppe kann mit Oxidationsmitteln wie Wasserstoffperoxid oder m-Chlorperbenzoesäure zu einem Sulfoxid oder Sulfon oxidiert werden.
Reduktion: Die Carbonylgruppe in der Verbindung kann mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid zu einem Alkohol reduziert werden.
Substitution: Die Methylthiogruppe kann durch nukleophile Substitutionsreaktionen mit anderen funktionellen Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Wasserstoffperoxid, m-Chlorperbenzoesäure, Essigsäure als Lösungsmittel.
Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid, Ethanol als Lösungsmittel.
Substitution: Nukleophile wie Amine, Thiole oder Halogenide, oft in Gegenwart einer Base wie Natriumhydroxid.
Wichtigste gebildete Produkte
Oxidation: Sulfoxide und Sulfone.
Reduktion: Alkohole.
Substitution: Verschiedene substituierte Derivate abhängig vom verwendeten Nukleophil.
Wissenschaftliche Forschungsanwendungen
2-Methyl-4'-(Methylthio)-2-Morpholinopropiophenon hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein in der organischen Synthese zur Herstellung komplexerer Moleküle verwendet.
Biologie: Wird auf seine potenziellen biologischen Aktivitäten untersucht, einschließlich antimikrobieller und krebshemmender Eigenschaften.
Medizin: Wird auf seine potenzielle Verwendung in der Medikamentenentwicklung untersucht, aufgrund seiner einzigartigen chemischen Struktur.
Industrie: Wird bei der Herstellung von Spezialchemikalien und -materialien eingesetzt.
5. Wirkmechanismus
Der Wirkmechanismus von 2-Methyl-4'-(Methylthio)-2-Morpholinopropiophenon beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und Signalwegen. Die einzigartige Struktur der Verbindung ermöglicht es ihr, an bestimmte Enzyme oder Rezeptoren zu binden und deren Aktivität zu modulieren. Zum Beispiel kann der Morpholinring mit Proteinzielstrukturen interagieren, während die Methylthiogruppe metabolischen Veränderungen unterliegen kann, die zur Bildung aktiver Metaboliten führen .
Wirkmechanismus
The mechanism of action of 2-Methyl-4’-(methylthio)-2-Morpholinopropiophenone involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, the morpholine ring may interact with protein targets, while the methylthio group can undergo metabolic transformations, leading to the formation of active metabolites .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
2-Methyl-4-(Methylthio)phenol: Ähnliche Struktur, aber ohne den Morpholinring.
2-Hydroxy-4'-(2-Hydroxyethoxy)-2-methylpropiophenon: Enthält eine Hydroxyethoxygruppe anstelle der Methylthiogruppe.
3-Methyl-4-(Methylthio)phenol: Ähnliche Struktur, aber mit einem anderen Substitutionsschema am Phenylring.
Einzigartigkeit
2-Methyl-4'-(Methylthio)-2-Morpholinopropiophenon ist einzigartig aufgrund des Vorhandenseins sowohl des Morpholinrings als auch der Methylthiogruppe, die ihm verschiedene chemische und biologische Eigenschaften verleihen. Diese Kombination von funktionellen Gruppen ist in anderen Verbindungen nicht üblich, was es zu einem wertvollen Molekül für die Forschung und industrielle Anwendungen macht .
Eigenschaften
IUPAC Name |
2-methyl-1-(4-methylsulfanylphenyl)-2-morpholin-4-ylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2S/c1-15(2,16-8-10-18-11-9-16)14(17)12-4-6-13(19-3)7-5-12/h4-7H,8-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWRBVKNFOYUCNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)C1=CC=C(C=C1)SC)N2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8038857 | |
| Record name | 2-Methyl-4'-(methylthio)-2-morpholinopropiophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8038857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; NKRA; Other Solid; Pellets or Large Crystals, Liquid | |
| Record name | 1-Propanone, 2-methyl-1-[4-(methylthio)phenyl]-2-(4-morpholinyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
71868-10-5 | |
| Record name | 2-Methyl-1-[4-(methylthio)phenyl]-2-morpholino-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71868-10-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-4'-(methylthio)-2-morpholinopropiophenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071868105 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Propanone, 2-methyl-1-[4-(methylthio)phenyl]-2-(4-morpholinyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Methyl-4'-(methylthio)-2-morpholinopropiophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8038857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methyl-1-(4-methylthiophenyl)-2-morpholinopropan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.260 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-Propanone, 2-methyl-1-[4-(methylthio)phenyl]-2-(4-morpholinyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.147 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Methyl-4'-(methylthio)-2-morpholinopropiophenone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/722CLJ6H6K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine](/img/structure/B163085.png)


![(4R,4aR,7R,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol](/img/structure/B163094.png)
![[2,2'-Bipyridine]-6-carbaldehyde](/img/structure/B163096.png)

